molecular formula C8H15NO B12995809 (6S,8AR)-octahydroindolizin-6-ol

(6S,8AR)-octahydroindolizin-6-ol

Cat. No.: B12995809
M. Wt: 141.21 g/mol
InChI Key: IMDUSAGUOHPKQK-SFYZADRCSA-N
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Description

(6S,8AR)-octahydroindolizin-6-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8AR)-octahydroindolizin-6-ol typically involves the reduction of the corresponding ketone, (6S,8AR)-3-oxooctahydroindolizine-6-carboxylic acid. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reduction process to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6S,8AR)-octahydroindolizin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: (6S,8AR)-3-oxooctahydroindolizine-6-carboxylic acid.

    Reduction: Fully saturated octahydroindolizine derivatives.

    Substitution: Various substituted indolizine derivatives depending on the reagent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6S,8AR)-octahydroindolizin-6-ol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    (6S,8AR)-3-oxooctahydroindolizine-6-carboxylic acid: A closely related compound with a ketone functional group instead of a hydroxyl group.

    Octahydroindolizine derivatives: Various derivatives with different substituents on the indolizine ring.

Uniqueness

(6S,8AR)-octahydroindolizin-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(6S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8+/m1/s1

InChI Key

IMDUSAGUOHPKQK-SFYZADRCSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@@H](CN2C1)O

Canonical SMILES

C1CC2CCC(CN2C1)O

Origin of Product

United States

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